molecular formula C6H11N3O B2557631 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 1483931-59-4

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B2557631
CAS No.: 1483931-59-4
M. Wt: 141.174
InChI Key: VCPRZYKEIPMTGJ-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a heterocyclic compound that features a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can also be optimized to enhance the efficiency and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced amines .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as 3(5)-aminopyrazoles and imidazole-containing compounds .

Uniqueness

What sets 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol apart is its unique combination of amino and hydroxyl functional groups attached to the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-2-(1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPRZYKEIPMTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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